PF-06291874 was developed by Pfizer and has undergone various phases of clinical trials to evaluate its pharmacokinetics, pharmacodynamics, safety, and tolerability in subjects with type 2 diabetes mellitus. It falls under the classification of glucagon receptor antagonists, which are compounds that inhibit the signaling pathway initiated by glucagon binding to its receptor.
The molecular structure of PF-06291874 is characterized by its specific arrangement of atoms that facilitates binding to the glucagon receptor. The compound's chemical formula is CHNOS, indicating the presence of various functional groups that contribute to its pharmacological properties.
PF-06291874 undergoes several chemical reactions during its synthesis and in biological systems. The primary reaction involved is its binding to the glucagon receptor, which prevents glucagon from exerting its effects on glucose metabolism.
PF-06291874 functions by blocking the glucagon receptor, thereby inhibiting the downstream signaling pathways that lead to increased hepatic glucose production. This mechanism is particularly beneficial in controlling blood sugar levels in patients with type 2 diabetes.
PF-06291874 possesses several physical and chemical properties that influence its behavior as a drug.
PF-06291874's primary application lies in the management of type 2 diabetes mellitus. By antagonizing glucagon receptors, it helps regulate blood sugar levels effectively, addressing one of the key challenges in diabetes management.
Glucagon receptor (GCGR) antagonism represents a validated strategy to counteract hyperglucagonemia—a key driver of fasting and postprandial hyperglycemia in T2DM. PF-06291874 is a potent, non-peptidic, orally active small molecule designed to selectively inhibit GCGR, thereby suppressing glucagon-mediated hepatic glucose overproduction [4] [8]. By competitively binding GCGR, PF-06291874 disrupts glucagon signaling, directly targeting the pathophysiology of T2DM where dysregulated glucagon secretion exacerbates glycemic instability [5] [7]. This mechanism is distinct from incretin-based therapies, offering a complementary approach for patients inadequately controlled by metformin or other glucose-lowering agents [1] [3].
PF-06291874 (chemical formula: C₂₆H₂₈F₃N₃O₄; molecular weight: 503.51 g/mol) binds the orthosteric site of human GCGR with high specificity, as confirmed by radioligand displacement assays [2] [6]. Structural studies reveal that its trifluoromethyl pyrazole moiety forms critical hydrophobic interactions with transmembrane domain residues (e.g., Thr⁶⁴⁴, Phe⁶⁴⁵), while its propanoic acid tail stabilizes binding via hydrogen bonding with Asn⁶⁴⁷ [6]. Kinetic analyses demonstrate dose-dependent receptor occupancy, with a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range (Table 1).
Table 1: Binding Kinetics of PF-06291874 to Human GCGR
Parameter | Value | Assay System |
---|---|---|
IC₅₀ | 5.2 nM | Competitive binding (ⁱ¹²⁵I-glucagon) |
Ki | 3.8 nM | Saturation kinetics |
Association rate (kon) | 1.2 × 10⁶ M⁻¹s⁻¹ | Surface plasmon resonance |
Dissociation rate (koff) | 0.05 s⁻¹ | Surface plasmon resonance |
Unlike allosteric modulators (e.g., LY2944876), which alter receptor conformation to indirectly affect glucagon binding, PF-06291874 acts as a pure orthosteric antagonist [2] [7]. This distinction is pharmacologically significant:
GCGR activation stimulates hepatic glucose production (HGP) via dual signaling cascades:
PF-06291874 attenuates both pathways by blocking receptor engagement. In clinical trials, this dual inhibition reduced fasting plasma glucose (FPG) by 27.1–68.8 mg/dL and mean daily glucose (MDG) by 34.3–42.4 mg/dL (Table 2) [1] [2] [3]. Notably, hepatic glucose output during mixed-meal tolerance tests (MMTT) decreased by >40%, confirming suppression of HGP [3].
Table 2: Metabolic Effects of PF-06291874 on Hepatic Glucose Pathways
Parameter | Placebo-adjusted Change | Study Duration | Signaling Pathway Affected |
---|---|---|---|
Fasting plasma glucose | −27.1 to −57.2 mg/dL | 28 days | cAMP/PKA & IP₃/Ca²⁺ |
Mean daily glucose | −40.3 to −68.8 mg/dL | 28 days | cAMP/PKA & IP₃/Ca²⁺ |
Glycogenolysis rate | ↓ 62% | 14 days | cAMP/PKA |
Gluconeogenic enzymes | ↓ 35–50% (PEPCK, G6Pase) | 12 weeks | cAMP/PKA |
Table 3: Compound Identification of PF-06291874
Property | Identifier |
---|---|
IUPAC Name | 3-[(4-{(1S)-1-[4-(4-(Trifluoromethyl)-1H-pyrazol-1-yl]-3,5-dimethylphenoxy}butyl)benzamido]propanoic acid |
CAS Registry Number | 1393124-08-7 |
DrugBank ID | DB15065 |
Synonyms | Glucagon receptor antagonist-4 |
Molecular Formula | C₂₆H₂₈F₃N₃O₄ |
Mechanism | Orthosteric GCGR antagonist |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9